molecular formula C23H26O8 B15149880 Acetoxyisovalerylalkannin

Acetoxyisovalerylalkannin

Cat. No.: B15149880
M. Wt: 430.4 g/mol
InChI Key: BQSAGDWOHVQNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetoxyisovalerylalkannin can be synthesized through various chemical reactions involving the esterification of alkannin or shikonin derivatives. One common method involves the reaction of alkannin with acetic anhydride and isovaleryl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification of the compound from plant sources. High-performance thin-layer chromatography (HPTLC) is frequently used for the qualitative and quantitative analysis of this compound in plant extracts . This method allows for the efficient isolation and detection of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Acetoxyisovalerylalkannin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can exhibit different biological activities .

Comparison with Similar Compounds

Similar Compounds

  • Acetylshikonin
  • β,β’-Dimethylacrylalkannin
  • Shikonin

Comparison

Acetoxyisovalerylalkannin is unique due to its specific ester groups, which confer distinct biological activities compared to other similar compounds. For instance, while acetylshikonin and β,β’-dimethylacrylalkannin also exhibit antitumor properties, this compound has shown a higher efficacy in inducing apoptosis in melanoma cells . Additionally, its wound healing and anti-aging properties make it a valuable compound in the cosmetic industry .

Properties

IUPAC Name

[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-acetyloxy-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O8/c1-12(2)6-9-18(30-19(28)11-23(4,5)31-13(3)24)14-10-17(27)20-15(25)7-8-16(26)21(20)22(14)29/h6-8,10,18,25-26H,9,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSAGDWOHVQNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)OC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.